

An In-depth Technical Guide to the Bifunctional Chelating Agent BFCAs-1

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Compound of Interest

Compound Name: BFCAs-1

Cat. No.: B3273304

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Core Chemical Properties and Structure

BFCAs-1, systematically known as tetra-tert-butyl 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate, is a key bifunctional chelating agent (BFCA) utilized in the development of advanced diagnostic and therapeutic agents. It is a derivative of the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), where the four carboxylic acid groups are protected as tert-butyl esters. This protection strategy is crucial for its application in bioconjugation, preventing unwanted side reactions and allowing for controlled coupling to biomolecules.

The core structure of **BFCAs-1** consists of a 12-membered tetraaza ring (cyclen), which provides a pre-organized framework for strong and stable chelation of various metal ions, particularly trivalent metal ions like radiometals used in nuclear medicine.

Table 1: Chemical and Physical Properties of **BFCAs-1**

Property	Value	Reference
Systematic Name	tetra-tert-butyl 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate	
Synonyms	BFCAs-1, DOTA-tetra(t-butyl ester), DOTA-(tBu) ₄	
CAS Number	585531-74-4	
Molecular Formula	C ₃₂ H ₆₀ N ₄ O ₈	
Molecular Weight	628.8 g/mol	[1]
Appearance	White to off-white solid	[2]
Purity	Typically >95%	[2]
Solubility	Soluble in DMSO (100 mg/mL with sonication)	[2]
Storage	Short term (1 month) at -20°C; Long term (6 months) at -80°C in a dry environment.	[2]

Synthesis and Bioconjugation

The synthesis of **BFCAs-1** involves the alkylation of the four secondary amine groups of the cyclen macrocycle with tert-butyl bromoacetate. While detailed protocols for the tetra-substituted derivative are not as common as for the tri-substituted version, the general principles apply.

General Experimental Protocol for Synthesis

This protocol is adapted from methods for related DOTA derivatives and outlines the general steps for the synthesis of **BFCAs-1**.

Materials:

- 1,4,7,10-tetraazacyclododecane (cyclen)
- tert-Butyl bromoacetate
- Anhydrous potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Dichloromethane (CH_2Cl_2)
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

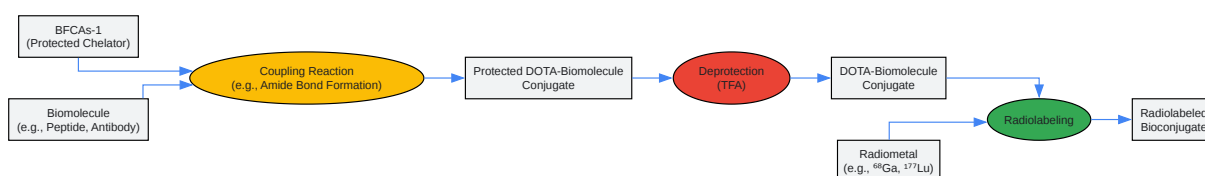
Procedure:

- To a solution of cyclen in anhydrous acetonitrile, add an excess of anhydrous potassium carbonate.
- Slowly add a solution of tert-butyl bromoacetate in acetonitrile to the cyclen suspension.
- Heat the reaction mixture and stir for an extended period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, filter the mixture to remove the potassium carbonate.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the pure **BFCAs-1**.

- Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Bioconjugation

BFCAs-1 is designed for conjugation to biomolecules, such as peptides and antibodies, to create targeted imaging or therapeutic agents. The tert-butyl protecting groups are typically removed after conjugation to allow for chelation of a metal ion.



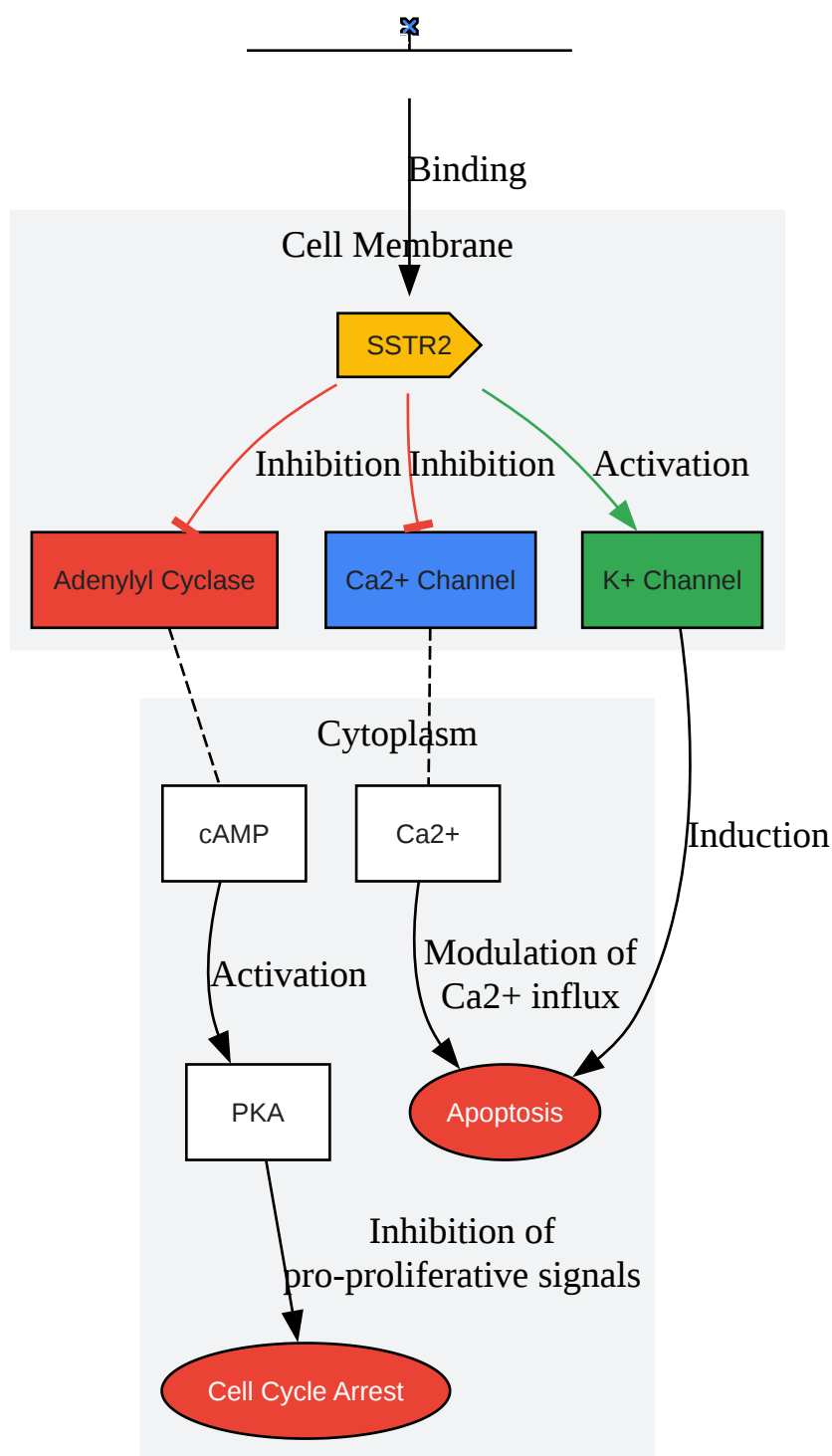
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BFCAs-1 Bioconjugation and Radiolabeling Workflow.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of **BFCAs-1**-derived bioconjugates is targeted delivery of a chelated metal ion to a specific biological site. For example, a DOTA-peptide conjugate can target a receptor that is overexpressed on cancer cells. A widely studied example is the use of DOTA-TATE, a DOTA-conjugated somatostatin analogue, which targets somatostatin receptor 2 (SSTR2).

Upon binding of the DOTA-TATE-radiometal complex to SSTR2, the receptor-ligand complex is internalized by the cell. This internalization concentrates the radioactivity within the tumor cells, leading to localized therapeutic effects (in the case of therapeutic radionuclides like ¹⁷⁷Lu) or allowing for targeted imaging (with diagnostic radionuclides like ⁶⁸Ga). The binding to SSTR2 can also trigger downstream signaling pathways that inhibit cell proliferation and induce apoptosis.



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References

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